DBCO-C3-amide-PEG6-NHS Ester Exhibits 2.2× Faster SPAAC Kinetics vs. BCN-Based Alternatives
DBCO-C3-amide-PEG6-NHS ester leverages the DBCO moiety which demonstrates a second-order rate constant of 310 × 10⁻³ M⁻¹ s⁻¹ in strain-promoted azide-alkyne cycloaddition (SPAAC) . In contrast, the endo-BCN (bicyclo[6.1.0]non-4-yne) moiety, a common alternative strained alkyne, exhibits a rate constant of 140 × 10⁻³ M⁻¹ s⁻¹ under comparable conditions . This represents a 2.2-fold kinetic advantage for DBCO-based reagents.
| Evidence Dimension | SPAAC second-order rate constant (k) |
|---|---|
| Target Compound Data | DBCO: 310 × 10⁻³ M⁻¹ s⁻¹ |
| Comparator Or Baseline | endo-BCN: 140 × 10⁻³ M⁻¹ s⁻¹ |
| Quantified Difference | 2.2-fold higher |
| Conditions | SPAAC with azide-functionalized molecules; review of literature data |
Why This Matters
Faster SPAAC kinetics translate to reduced reaction times and lower reagent consumption in bioconjugation workflows, critical for high-throughput or time-sensitive labeling applications.
- [1] Debets MF, van Berkel SS, Schoffelen S, Rutjes FP, van Hest JC, van Delft FL. Reaction rate of the most reactive strain-promoted click reagents to date. PMC8163418, Table 1. 2021. View Source
